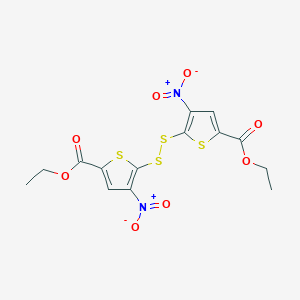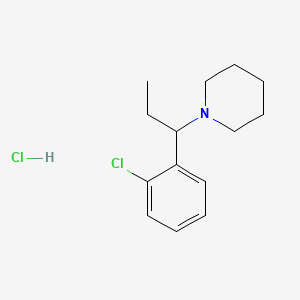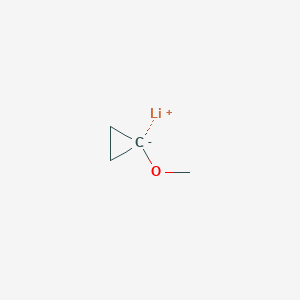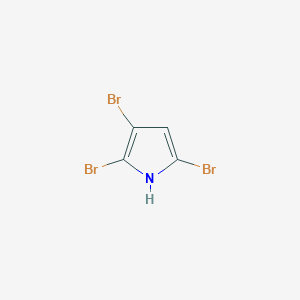
1H-Pyrrole, 2,3,5-tribromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2,3,5-tribromo- is a brominated derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2,3,5-tribromo- can be synthesized through the bromination of pyrrole. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 5 positions .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 2,3,5-tribromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole, 2,3,5-tribromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated pyrrole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrroles, while oxidation and reduction reactions can produce different brominated or de-brominated derivatives .
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2,3,5-tribromo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2,3,5-tribromo- involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
- 1H-Pyrrole, 2,3,4,5-tetrabromo-
- 1H-Pyrrole, 2,3,5-tribromo-1-phenyl-
- This compound1-methyl-
Uniqueness: 1H-Pyrrole, 2,3,5-tribromo- is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other brominated pyrroles. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
77124-07-3 |
|---|---|
Fórmula molecular |
C4H2Br3N |
Peso molecular |
303.78 g/mol |
Nombre IUPAC |
2,3,5-tribromo-1H-pyrrole |
InChI |
InChI=1S/C4H2Br3N/c5-2-1-3(6)8-4(2)7/h1,8H |
Clave InChI |
MEPHPIGDGLIMFY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


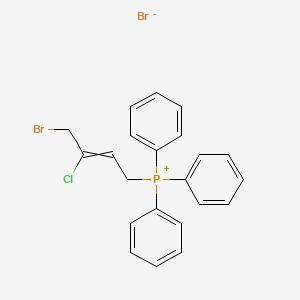
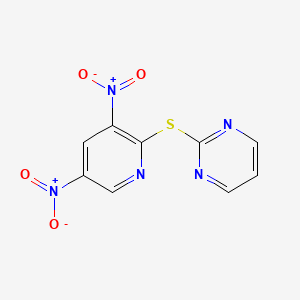
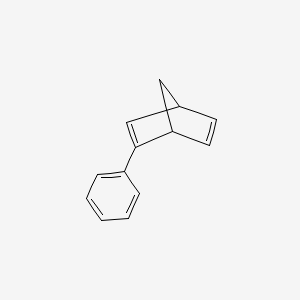
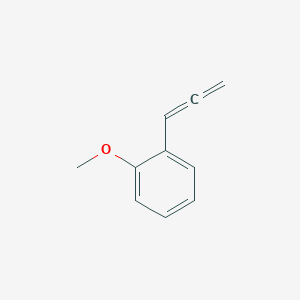
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
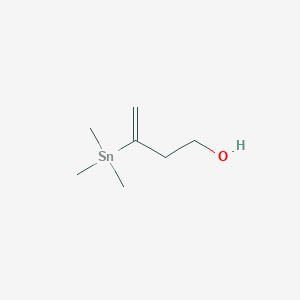
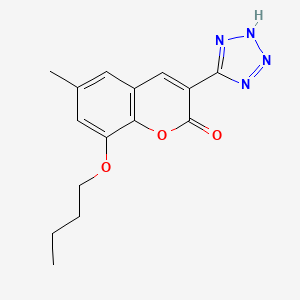
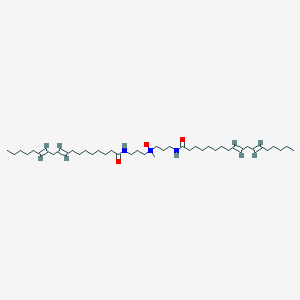
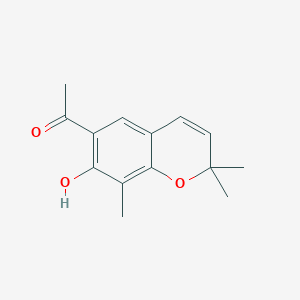
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)
